molecular formula C22H28N2O3 B1192410 N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide

Cat. No. B1192410
M. Wt: 368.48
InChI Key: GHOHVVOGCDZTRT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMT-124110 is a potent, selective inhibitor of AAK1 (adaptor associated kinase 1), having the appropriate combination of solubility and charge required for microiontophoresis.

Scientific Research Applications

Carcinogenic Heterocyclic Amines in Human Exposure

Research indicates the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a regular diet, suggesting ongoing exposure to these compounds through food. The study measured the amounts of specific compounds like Trp-P-1, Trp-P-2, PhIP, and MeIQx in human urine, collected from healthy volunteers eating a normal diet and inpatients receiving parenteral alimentation. The results highlight the continual human exposure to carcinogenic heterocyclic amines in food, and these compounds may not be formed endogenously (Ushiyama et al., 1991).

Metabolism and Adduct Formation of Heterocyclic Amines

Studies have explored the metabolism and adduct formation of heterocyclic amines like MeIQx and PhIP in humans and rodents at low doses. The research utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of these amines. It was found that protein and DNA adduct levels in rodents are dose-dependent and that metabolite profiles differ substantially between humans and rodents, with humans showing more bioactivation and less detoxification. These insights suggest that rodent models may not accurately represent the human response to heterocyclic amine exposure (Turteltaub et al., 1999).

Identification of Carcinogen DNA Adducts in Human Saliva

Research has successfully identified DNA adducts of carcinogens derived from tobacco smoke and cooked meat in human saliva samples. The study utilized liquid chromatography-electrospray ionization/multistage tandem mass spectrometry to characterize and quantify the DNA adducts of heterocyclic aromatic amines in saliva samples from human volunteers. The findings demonstrate that saliva can be a promising biological fluid to assay DNA adducts of tobacco and dietary carcinogens, providing valuable information about the exposure and potential health risks associated with these compounds (Bessette et al., 2010).

Biomonitoring of Carcinogenic Heterocyclic Aromatic Amines in Hair

A method was developed to measure heterocyclic aromatic amines (HAAs) accumulated in human hair and rodent fur. The study found that HAAs such as PhIP, MeIQx, and AalphaC accumulated in hair and fur at levels that correlated with dosage and DNA adducts formed in liver and colon. This research indicates that hair can be a promising tissue for noninvasively biomonitoring chronic exposure to potential human carcinogens like PhIP (Bessette et al., 2009).

properties

Product Name

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide

Molecular Formula

C22H28N2O3

Molecular Weight

368.48

IUPAC Name

N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C21H27N3O3/c1-13(2)9-21(4,22)12-27-16-5-6-17-18-8-20(24-14(3)25)23-10-15(18)11-26-19(17)7-16/h5-8,10,13H,9,11-12,22H2,1-4H3,(H,23,24,25)/t21-/m0/s1

InChI Key

GHOHVVOGCDZTRT-QFIPXVFZSA-N

SMILES

CC(C)CC(C)(COC1=CC2=C(C=C1)C3=CC(=NC=C3CO2)NC(=O)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMT124110;  BMT 124110;  BMT-124110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide
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N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide
Reactant of Route 3
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N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide
Reactant of Route 4
N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide
Reactant of Route 6
N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide

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